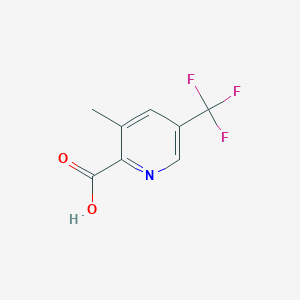

3-Methyl-5-(trifluoromethyl)picolinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Methyl-5-(trifluoromethyl)picolinic acid is a derivative of picolinic acid, characterized by the presence of a methyl group at the 3-position and a trifluoromethyl group at the 5-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the lithiation of a precursor compound followed by trapping with electrophiles . The reaction conditions often require careful control of temperature and concentration to avoid unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can help in maintaining the desired reaction conditions and improving the yield of the product .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-(trifluoromethyl)picolinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using suitable reducing agents to obtain reduced derivatives.

Substitution: The trifluoromethyl and methyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and nucleophiles can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Methyl-5-(trifluoromethyl)picolinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-5-(trifluoromethyl)picolinic acid involves its interaction with specific molecular targets. For instance, in herbicidal applications, it acts as a synthetic auxin, disrupting the normal growth processes of plants by binding to auxin receptors . The compound’s effects are mediated through pathways involving auxin-signaling proteins, leading to altered gene expression and growth inhibition .

Comparison with Similar Compounds

Picolinic acid: An isomer with the carboxylic acid group at the 2-position.

Nicotinic acid: An isomer with the carboxylic acid group at the 3-position.

Isonicotinic acid: An isomer with the carboxylic acid group at the 4-position.

Uniqueness: 3-Methyl-5-(trifluoromethyl)picolinic acid is unique due to the presence of both a methyl and a trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and altered electronic effects, which can influence its reactivity and biological activity .

Biological Activity

3-Methyl-5-(trifluoromethyl)picolinic acid is a substituted picolinic acid that has garnered attention for its potential biological activities, particularly in the context of cancer research and metabolic regulation. This article summarizes the available data on its biological activity, including mechanisms of action, case studies, and comparative analyses with related compounds.

Chemical Structure and Properties

This compound is characterized by a pyridine ring with a methyl group and a trifluoromethyl group at the 3 and 5 positions, respectively. This structure contributes to its unique chemical properties, influencing its interaction with biological macromolecules.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

- Inhibition of Tumor Growth : A derivative of picolinic acid has shown significant cytotoxicity against human non-small cell lung cancer cells (A549) with an IC50 value of approximately 99.93 µM. However, it exhibited no significant activity against MCF-7 breast cancer cells or normal cells, suggesting selective toxicity towards certain cancer cell types .

- Mechanisms of Action : The compound appears to induce apoptosis through endoplasmic reticulum (ER) stress pathways. This is crucial as ER stress is a recognized mechanism for triggering cell death in cancer cells .

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on specific enzymes involved in metabolic pathways:

- Phosphoenolpyruvate Carboxykinase (PEPCK) : This compound has been shown to inhibit PEPCK isoenzymes, which play a vital role in gluconeogenesis and are implicated in various metabolic disorders, including diabetes and cancer . The inhibition patterns observed were comparable to those of well-known inhibitors like 3-mercaptopicolinic acid.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other trifluoromethyl-pyridine derivatives.

| Compound Name | Structure | Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| This compound | structure | Selective anticancer activity | 99.93 (A549) | ER stress-mediated apoptosis |

| 5-(Trifluoromethyl)picolinic acid | structure | Moderate inhibition of PEPCK | N/A | Enzyme inhibition |

| N-Arylpiperazine Derivatives | structure | Broad anticancer activity | Various | Tubulin polymerization inhibition |

Case Study: Anticancer Activity in Lung Cancer Cells

In a recent study, the efficacy of this compound was evaluated against A549 lung cancer cells. The results indicated that treatment with this compound led to a significant reduction in cell viability, attributed to the induction of apoptosis via ER stress pathways. This finding suggests that derivatives of picolinic acid could be promising candidates for further development as anticancer agents.

Research Findings on Enzyme Inhibition

Research examining the effects of various picolinic acid derivatives on PEPCK has revealed that this compound exhibits potent inhibition similar to established inhibitors. The implications of this inhibition extend beyond cancer treatment; targeting PEPCK may also provide therapeutic avenues for metabolic disorders such as diabetes .

Properties

Molecular Formula |

C8H6F3NO2 |

|---|---|

Molecular Weight |

205.13 g/mol |

IUPAC Name |

3-methyl-5-(trifluoromethyl)pyridine-2-carboxylic acid |

InChI |

InChI=1S/C8H6F3NO2/c1-4-2-5(8(9,10)11)3-12-6(4)7(13)14/h2-3H,1H3,(H,13,14) |

InChI Key |

CIEXYRWKGCYSPN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1C(=O)O)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.